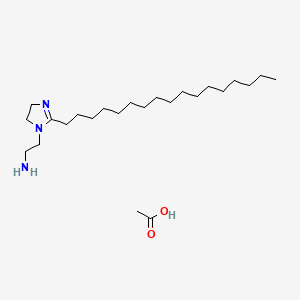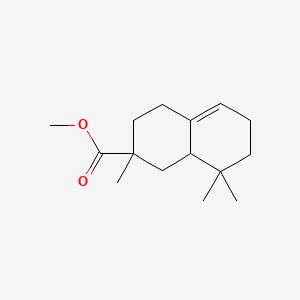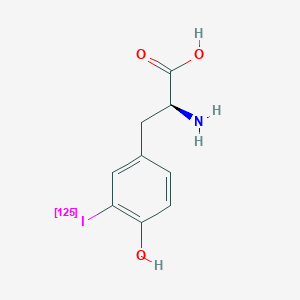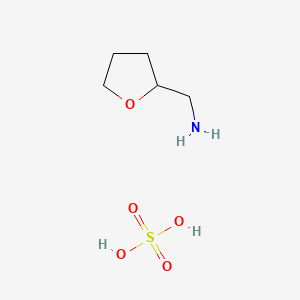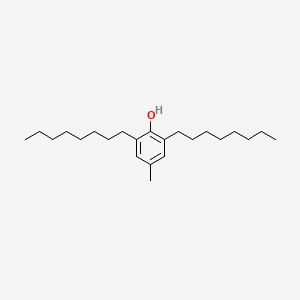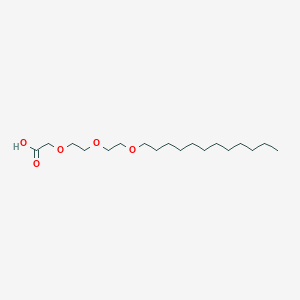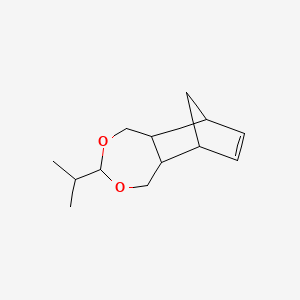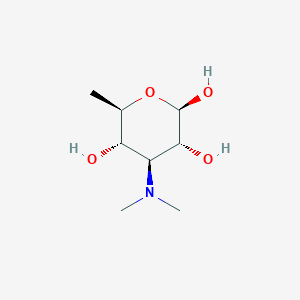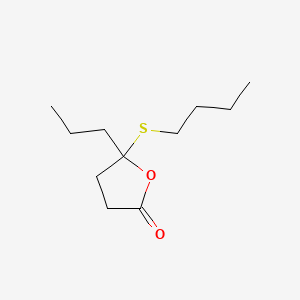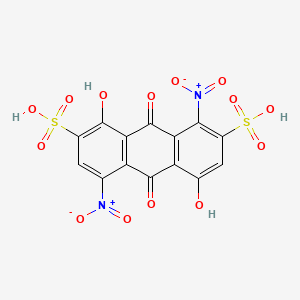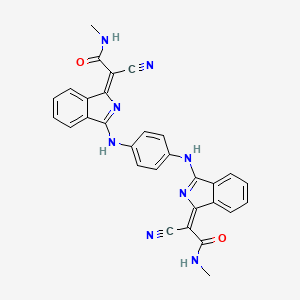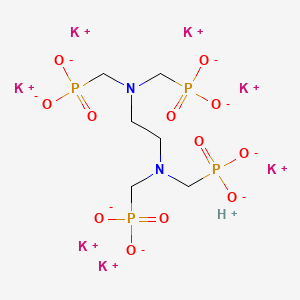
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C6H15K7N2O13P4. It is known for its complex structure and significant applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives in the presence of potassium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonate esters, while reduction reactions may produce phosphonic acid derivatives .
Aplicaciones Científicas De Investigación
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Mecanismo De Acción
The mechanism of action of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit or promote specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate include:
- Sodium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
- Calcium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
- Magnesium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
Uniqueness
What sets this compound apart from similar compounds is its higher solubility in water and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications where high solubility and stability are required .
Propiedades
Número CAS |
93983-27-8 |
|---|---|
Fórmula molecular |
C6H13K7N2O12P4 |
Peso molecular |
702.76 g/mol |
Nombre IUPAC |
heptapotassium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.7K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;/q;7*+1/p-7 |
Clave InChI |
FYIDGTKIRRXTAB-UHFFFAOYSA-G |
SMILES canónico |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


